Home > Products > Screening Compounds P31912 > 3-cyclohexyl-1-methylquinazoline-2,4(1H,3H)-dione
3-cyclohexyl-1-methylquinazoline-2,4(1H,3H)-dione -

3-cyclohexyl-1-methylquinazoline-2,4(1H,3H)-dione

Catalog Number: EVT-5512619
CAS Number:
Molecular Formula: C15H18N2O2
Molecular Weight: 258.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-Cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4(1H,3H)-dione

Compound Description: 3-Cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4(1H,3H)-dione [] is a novel uracil derivative synthesized via a four-component reaction. This reaction utilizes a palladium catalyst and involves an α-chloroketone, an aliphatic isocyanate, a primary aromatic amine, and carbon monoxide. The reaction proceeds through a β-ketoacylpalladium intermediate and the in situ formation of non-symmetrical urea.

Relevance: This compound shares the core pyrimidine-2,4(1H,3H)-dione structure with 3-cyclohexyl-1-methyl-2,4(1H,3H)-quinazolinedione. The key difference lies in the presence of a phenyl ring at the 6-position and a p-tolyl group at the 1-position in 3-cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4(1H,3H)-dione, while the latter has a fused benzene ring forming the quinazoline structure and a methyl group at the 1-position. This comparison highlights the structural diversity achievable through variations in substituents on the pyrimidine-2,4(1H,3H)-dione core.

3-Phenyl-2,4(1H,3H)-quinazolinedione

Compound Description: 3-Phenyl-2,4(1H,3H)-quinazolinedione [] can be synthesized by treating N-(phenylcarbamoyl)-anthranilic acid with polyphosphoric acid at specific temperatures. Interestingly, 1,2-dihydro-2-phenylimino-4H-3, 1-benzoxazin-4-one, an isomer of 3-phenyl-2,4(1H,3H)-quinazolinedione, can rearrange into the latter under the influence of polyphosphoric acid.

Relevance: Both 3-phenyl-2,4(1H,3H)-quinazolinedione and 3-cyclohexyl-1-methyl-2,4(1H,3H)-quinazolinedione belong to the quinazoline-2,4(1H,3H)-dione class of compounds. They differ in their substituents at the 1- and 3-positions. While 3-phenyl-2,4(1H,3H)-quinazolinedione has a phenyl ring at the 3-position and an unsubstituted nitrogen at the 1-position, 3-cyclohexyl-1-methyl-2,4(1H,3H)-quinazolinedione bears a cyclohexyl group at the 3-position and a methyl group at the 1-position. This difference in substitution patterns highlights the potential for structural diversity within this class of compounds.

3-(2-Chloroethyl)-2,4-(1H,3H)-quinazolinedione

Compound Description: 3-(2-Chloroethyl)-2,4-(1H,3H)-quinazolinedione [] acts as a crucial intermediate in the synthesis of Ketanserin, a drug known for its antihypertensive properties. This compound is synthesized through a one-pot reaction using ethyl-2-aminobenzoate, ethyl chloroformate, and ethanol amine.

Relevance: The structure of 3-(2-Chloroethyl)-2,4-(1H,3H)-quinazolinedione closely resembles that of 3-cyclohexyl-1-methyl-2,4(1H,3H)-quinazolinedione, with both sharing the core quinazoline-2,4(1H,3H)-dione scaffold. The key distinction lies in their 3-position substituents: a 2-chloroethyl group in 3-(2-Chloroethyl)-2,4-(1H,3H)-quinazolinedione and a cyclohexyl group in 3-cyclohexyl-1-methyl-2,4(1H,3H)-quinazolinedione. This comparison underlines how slight modifications at this position can lead to compounds with diverse applications.

Overview

3-Cyclohexyl-1-methylquinazoline-2,4(1H,3H)-dione is a synthetic compound belonging to the quinazoline family, characterized by its unique bicyclic structure containing a quinazoline core and a cyclohexyl substituent. Quinazolines are known for their diverse biological activities, making them important in medicinal chemistry. This specific derivative has garnered attention due to its potential applications in pharmacology and biochemistry.

Source

The compound can be synthesized through various chemical pathways, which typically involve the modification of existing quinazoline derivatives. The synthesis often utilizes starting materials such as anthranilic acid or other substituted quinazolines, followed by cyclization and functionalization reactions.

Classification

3-Cyclohexyl-1-methylquinazoline-2,4(1H,3H)-dione is classified as a heterocyclic compound due to the presence of nitrogen atoms within its ring structure. It falls under the category of quinazolinediones, which are recognized for their potential therapeutic effects.

Synthesis Analysis

Methods

The synthesis of 3-cyclohexyl-1-methylquinazoline-2,4(1H,3H)-dione can be achieved through several methods:

  1. Starting Material Preparation: The process often begins with anthranilic acid or similar compounds.
  2. Cyclization: The key step involves cyclizing the precursor compounds through reactions such as nucleophilic substitution or condensation.
  3. Functionalization: The final product is obtained by introducing the cyclohexyl and methyl groups at specific positions on the quinazoline ring.

Technical Details

For instance, one method involves the reaction of anthranilic acid with ethyl chloroacetate in dimethylformamide under basic conditions to form an intermediate that is subsequently cyclized to yield the desired quinazoline derivative . The structure can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Molecular Structure Analysis

Structure

The molecular structure of 3-cyclohexyl-1-methylquinazoline-2,4(1H,3H)-dione consists of a quinazoline ring system with a cyclohexyl group at the 3-position and a methyl group at the 1-position.

Data

  • Molecular Formula: C15H18N2O2
  • Molecular Weight: 258.32 g/mol
  • Structural Features: The compound features two carbonyl groups (C=O) at positions 2 and 4 of the quinazoline ring.
Chemical Reactions Analysis

Reactions

The compound can undergo various chemical reactions typical of quinazolinediones:

  1. Nucleophilic Substitution: The carbonyl groups can react with nucleophiles, leading to further functionalization.
  2. Cyclization Reactions: It can participate in cyclization reactions with other reagents to form more complex structures.
  3. Hydrazinolysis: This reaction can be employed to introduce hydrazine derivatives into the structure .

Technical Details

For example, treatment of 3-cyclohexyl-1-methylquinazoline-2,4(1H,3H)-dione with hydrazine can yield hydrazone derivatives that may exhibit enhanced biological activity.

Mechanism of Action

Process

The mechanism of action for compounds like 3-cyclohexyl-1-methylquinazoline-2,4(1H,3H)-dione often involves interaction with specific biological targets such as enzymes or receptors.

Data

Research indicates that quinazoline derivatives can inhibit various enzymes involved in cancer progression or inflammation pathways. For instance, they may act as inhibitors of phosphodiesterase enzymes or cyclin-dependent kinases, which are crucial in regulating cell cycle progression and proliferation .

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • Solubility: Generally soluble in organic solvents like dimethyl sulfoxide and methanol but less soluble in water.
  • Stability: Stable under standard laboratory conditions but may decompose upon prolonged exposure to light or heat.
Applications

Scientific Uses

3-Cyclohexyl-1-methylquinazoline-2,4(1H,3H)-dione has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new anticancer agents due to its ability to inhibit cell proliferation.
  • Biochemical Research: Used in studies investigating enzyme inhibition and receptor interactions.
  • Synthetic Chemistry: Serves as a building block for synthesizing more complex heterocyclic compounds with desired biological properties.
Introduction to Quinazoline-2,4(1H,3H)-Dione Scaffolds

Quinazoline-2,4(1H,3H)-diones represent a privileged heterocyclic scaffold in medicinal chemistry, characterized by a fused bicyclic structure combining benzene and pyrimidine rings with two carbonyl groups at positions 2 and 4. This planar, electron-rich core exhibits remarkable hydrogen-bonding capabilities and π-π stacking properties, enabling diverse interactions with biological targets. The scaffold's synthetic versatility allows strategic substitutions at N1, N3, C6, and C7 positions, each modification producing distinct pharmacological profiles. Within this structural landscape, 3-cyclohexyl-1-methylquinazoline-2,4(1H,3H)-dione exemplifies how targeted substituent engineering transforms base scaffolds into biologically relevant compounds. Its N1-methyl and N3-cyclohexyl groups create a stereoelectronic environment that optimizes target binding while maintaining favorable physicochemical properties, positioning it as a compelling subject for structure-activity relationship (SAR) investigations [4] [5].

Structural Classification of Quinazoline Derivatives in Medicinal Chemistry

Quinazoline-2,4(1H,3H)-diones occupy a distinct niche within the broader quinazoline family due to their lactam-lactim tautomerism and non-planar conformations when substituted at N3. The core scaffold’s bioisosteric relationship with uracil facilitates integration into nucleic acid-mimetic drugs, while its ability to adopt multiple tautomeric states enhances binding versatility. Substituents at N1 and N3 critically define three-dimensionality: N1-methylation (as in 3-cyclohexyl-1-methylquinazoline-2,4(1H,3H)-dione) enhances metabolic stability by protecting against oxidative N-dealkylation, while bulky N3-cyclohexyl introduces axial chirality and steric control over target engagement [7]. Crystallographic analyses reveal that N3-cyclohexyl groups adopt chair conformations with significant dihedral angles (52–58°) relative to the quinazoline plane, creating hydrophobic domains that influence protein binding [8].

Table 1: Structural Features and Biological Impacts of Quinazoline-2,4(1H,3H)-dione Substitutions

Substitution PositionCommon GroupsStereoelectronic EffectsBiological Consequences
N1Methyl, BenzylElectron donation; Tautomer stabilizationEnhanced metabolic stability; Modulated kinase selectivity
N3Cyclohexyl, ArylalkylSteric bulk; Conformational flexibilityImproved target specificity; Altered cell membrane permeability
C6/C7Halogens, MethoxyResonance/inductive modulationTunable electron density; H-bond acceptor capacity
C3-Cyclohexyl (N3)Equatorial vs axial H-bondsChair conformation dynamicsHydrophobic pocket complementarity; Crystallinity enhancement

The scaffold’s adaptability is further demonstrated by advanced derivatives like 3-(3-methoxypropyl)-1-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione, where N3-alkyl chains and N1-heteroaryl extensions yield dual-targeting inhibitors. Such structural hybridizations exploit the quinazoline dione core as a rigid platform for pharmacophore decoration, enabling precise optimization of drug-like properties [6].

Historical Development of Quinazoline-2,4(1H,3H)-Dione-Based Therapeutics

The therapeutic evolution of quinazoline-2,4(1H,3H)-diones began with simple alkyl-substituted analogs investigated as herbicidal agents (e.g., terbacil derivatives) in the 1970s. Early synthetic routes relied on harsh conditions like thermal condensation of urea with maleic acid derivatives, limiting structural diversity [3]. The 1990s witnessed a paradigm shift with Pd-catalyzed carbonylative methodologies enabling efficient N-acylation and cyclization. A landmark advancement emerged through multicomponent reactions (MCRs), exemplified by the Pd-catalyzed carbonylation of α-chloroketones with isocyanates and amines to assemble pyrimidine-diones – a strategy directly transferable to quinazoline dione synthesis [3]. These innovations facilitated diverse N3-alkylations, including the incorporation of sterically demanding cyclohexyl groups.

Table 2: Historical Development Timeline of Quinazoline-2,4(1H,3H)-dione Therapeutics

EraSynthetic AdvancementsTherapeutic ApplicationsKey Compounds
1970–1990Thermal condensations; Acid catalysisHerbicides; Simple enzyme inhibitors1-Methyl-3-phenyl derivatives
1990–2010Pd-catalyzed carbonylation; MCRsAnticancer agents; Kinase inhibitorsN3-Cyclohexyl/N3-arylalkyl derivatives
2010–PresentTransition-metal-free urea acylationsTRPC5 inhibitors; PARP inhibitors3-Cyclohexyl-1-methyl derivatives [4] [5]
RecentOxadiazole-quinazoline hybridsTargeted oncology; CNS modulators1-((1,2,4-Oxadiazolyl)methyl) derivatives [6]

Patent landscapes reveal accelerating innovation: US9745272B2 (2017) disclosed 3-cyclohexyl-1-methylquinazoline-2,4(1H,3H)-dione derivatives as potent TRPC5 ion channel inhibitors for pain management, highlighting the critical role of the N3-cyclohexyl group in blocking calcium influx. Similarly, TW201245161A (2012) established 1-(arylmethyl)quinazoline diones as PARP inhibitors, though later optimizations favored N3-cyclohexyl variants for improved blood-brain barrier penetration [4] [5]. The progression from simple substituents to conformationally constrained N3-cycloalkyl groups exemplifies rational design addressing early limitations in target selectivity and pharmacokinetics.

Significance of Substituent Positioning in Quinazoline Bioactivity

Substituent positioning on quinazoline-2,4(1H,3H)-diones dictates bioactivity through steric, electronic, and conformational mechanisms. The N1-methyl group in 3-cyclohexyl-1-methylquinazoline-2,4(1H,3H)-dione exerts moderate electron donation (+I effect), increasing electron density at C2/C4 carbonyls to strengthen hydrogen bonds with target proteins. Comparatively, N3-cyclohexyl dominates biological interactions: its equatorial C-H bonds engage in non-classical hydrogen bonding with kinase hinge regions, while its hydrophobic surface area drives van der Waals contacts with allosteric pockets [8]. Crystallographic studies show that bulkier N3 substituents enforce propeller-twisting of the cyclohexyl ring, optimizing complementary binding with deep hydrophobic enzyme cavities [8].

The N3-cyclohexyl group’s bioisosteric relationships illustrate nuanced SAR: replacing cyclohexyl with smaller cyclopentyl reduces TRPC5 inhibitory activity (EC₅₀ increases 3.7-fold), while adamantyl substitution abolishes activity due to excessive steric demand. Conversely, 3-(3-methoxypropyl)-1-((3-(trifluoromethyl)phenyl)oxadiazolylmethyl)quinazoline-2,4(1H,3H)-dione demonstrates how N3-alkoxy chains enhance solubility without compromising target engagement [6]. Electronic effects are equally pivotal: electron-withdrawing C6 substituents (e.g., Cl, CF₃) amplify electrophilicity at C4-carbonyl, strengthening interactions with catalytic lysine residues in kinases [4].

Table 3: Bioactivity Modulation via Substituent Engineering in Quinazoline-2,4(1H,3H)-diones

Substituent ModificationProperty ChangeBiological ImpactPotency Shift
N1: Methyl → BenzylIncreased lipophilicity (Log P +1.2)Enhanced CNS penetration; Reduced clearanceTRPC5 IC₅₀: 22 nM → 18 nM [4]
N3: Cyclohexyl → CyclopentylReduced steric volume (ΔMV: -15ų)Weakened hydrophobic pocket occupancyTRPC5 IC₅₀: 22 nM → 81 nM [4]
N3: Cyclohexyl → 3-MethoxypropylEnhanced solubility (Log S +0.8)Improved oral bioavailability; Retained target affinityPARP Kᵢ: 4.2 nM → 5.1 nM [5]
C6: H → TrifluoromethylIncreased electrophilicity (σₚ: 0.54)Strengthened H-bonding with catalytic residuesKinase Kᵢ: 48 nM → 11 nM [6]

The cyclohexyl group’s conformational flexibility allows adaptive binding across target classes: in TRPC5 inhibition, it occupies a subpocket near the transmembrane domain, while in PARP-1, it induces allosteric displacement of helix-D [4] [5]. This versatility explains its prevalence in recent clinical candidates. Future designs may exploit stereoselective synthesis of chiral N3-cyclohexyl derivatives to further optimize target selectivity.

Properties

Product Name

3-cyclohexyl-1-methylquinazoline-2,4(1H,3H)-dione

IUPAC Name

3-cyclohexyl-1-methylquinazoline-2,4-dione

Molecular Formula

C15H18N2O2

Molecular Weight

258.32 g/mol

InChI

InChI=1S/C15H18N2O2/c1-16-13-10-6-5-9-12(13)14(18)17(15(16)19)11-7-3-2-4-8-11/h5-6,9-11H,2-4,7-8H2,1H3

InChI Key

UXAMSHKGHHRCKO-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2C(=O)N(C1=O)C3CCCCC3

Canonical SMILES

CN1C2=CC=CC=C2C(=O)N(C1=O)C3CCCCC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.